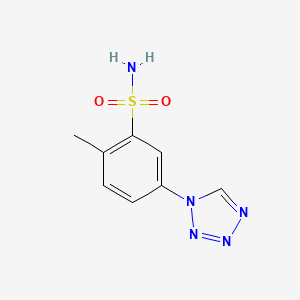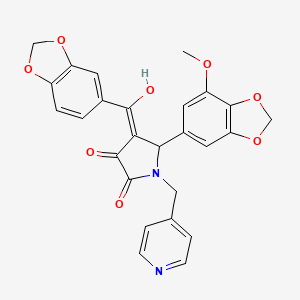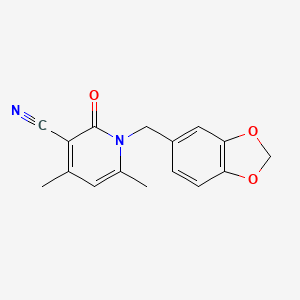![molecular formula C22H22N2O5S B11061898 5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061898.png)
5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzodioxol-5-yl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a pyrrolidinyl group, and a thienylcarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the benzodioxole ring, which can be synthesized through a palladium-catalyzed C-N cross-coupling reaction . The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction, while the thienylcarbonyl moiety can be added through a Friedel-Crafts acylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The benzodioxole and thienyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)ethanone
- 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 1-(1,3-Benzodioxol-5-yl)-3-(2-thienyl)-2-propen-1-one
Uniqueness: Compared to similar compounds, 5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H22N2O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-hydroxy-1-(2-pyrrolidin-1-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H22N2O5S/c25-20(17-4-3-11-30-17)18-19(14-5-6-15-16(12-14)29-13-28-15)24(22(27)21(18)26)10-9-23-7-1-2-8-23/h3-6,11-12,19,26H,1-2,7-10,13H2 |
InChI Key |
MQTSAPCODGMLII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11061823.png)
![Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B11061829.png)
![14-Morpholin-4-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,8,13,15(20)-hexaene-6-thione](/img/structure/B11061836.png)

![7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11061857.png)
![ethyl 4-[3-(2-chlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11061858.png)
![6-(5-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061866.png)

![3-Cyclopropyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061881.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one](/img/structure/B11061884.png)
![4H-[1,2,4]Triazolo[1,5-a][1,3]benzimidazole, 4-acetyl-](/img/structure/B11061895.png)


![N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide](/img/structure/B11061901.png)
